REACTION_CXSMILES
|
[OH-].[Na+].CN(C)[CH:5]=[CH:6][C:7]([C:9]1[CH:14]=[CH:13][N:12]=[C:11]([Cl:15])[CH:10]=1)=O.[N+]([O-])(O)=O.[Cl:21][C:22]1[CH:23]=[C:24]([NH:28][C:29]([NH2:31])=[NH:30])[CH:25]=[CH:26][CH:27]=1>CC(O)C>[Cl:21][C:22]1[CH:23]=[C:24]([NH:28][C:29]2[N:31]=[C:7]([C:9]3[CH:14]=[CH:13][N:12]=[C:11]([Cl:15])[CH:10]=3)[CH:6]=[CH:5][N:30]=2)[CH:25]=[CH:26][CH:27]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
31 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
3-dimethylamino-1-(2-chloro-4-pyridyl)-2-propen-1-one
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=CC(=NC=C1)Cl)C
|
Name
|
|
Quantity
|
165 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].ClC=1C=C(C=CC1)NC(=N)N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
is washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
After drying (60°, HV)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC1=NC=CC(=N1)C1=CC(=NC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |